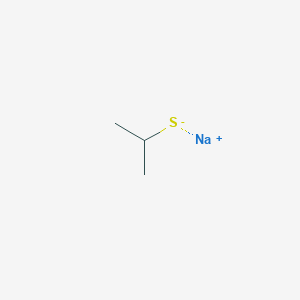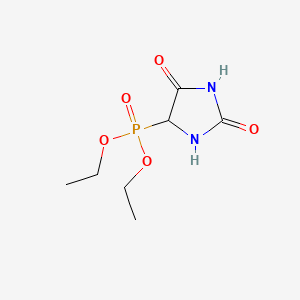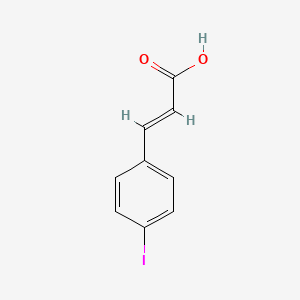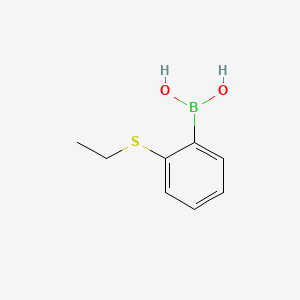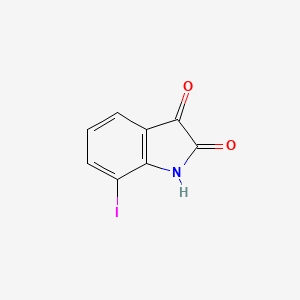
7-Iodoindolina-2,3-diona
Descripción general
Descripción
7-Iodoindoline-2,3-dione is a chemical compound with the molecular formula C8H4INO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The process involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of 7-Iodoindoline-2,3-dione is represented by the formula C8H4INO2 . The InChI code for this compound is 1S/C8H4INO2/c9-4-1-2-5-6 (3-4)10-8 (12)7 (5)11/h1-3H, (H,10,11,12) .Chemical Reactions Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical and Chemical Properties Analysis
The molecular weight of 7-Iodoindoline-2,3-dione is 273.03 . The density of a similar compound, 6-Iodoindoline-2,3-dione, is 2.1±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Síntesis farmacéutica
7-Iodoindolina-2,3-diona: sirve como un precursor valioso en la síntesis de varios compuestos farmacéuticos. Su reactividad, particularmente el sustituyente de yodo, permite una mayor funcionalización, lo que lleva al desarrollo de nuevos agentes terapéuticos. Los investigadores aprovechan este compuesto en el diseño de fármacos de molécula pequeña debido a su capacidad de interactuar con objetivos biológicos, lo que podría conducir a tratamientos para enfermedades como el cáncer y los trastornos neurodegenerativos .
Herbicidas
La estructura química de This compound se explota en el desarrollo de formulaciones herbicidas. Su modo de acción incluye la interrupción del crecimiento de plantas no deseadas al interferir con las vías biológicas esenciales. Esta aplicación es particularmente significativa en la investigación agrícola, donde la demanda de herbicidas efectivos y ambientalmente seguros es cada vez mayor .
Colorantes y tintes
Debido a sus propiedades cromóforas, This compound se utiliza en la síntesis de colorantes y tintes. Estos compuestos encuentran aplicaciones en la fabricación textil, la producción de tinta e incluso en técnicas de tinción biológica donde se utilizan para visualizar componentes celulares bajo un microscopio .
Aditivos para polímeros
En el campo de la ciencia de los polímeros, This compound se utiliza como aditivo para mejorar las propiedades de los polímeros. Puede actuar como estabilizador, absorbente de rayos UV o retardante de llama, mejorando así la durabilidad del material, la resistencia a la degradación y el perfil de seguridad .
Síntesis orgánica
Como un bloque de construcción versátil, This compound está involucrado en varias reacciones de síntesis orgánica. Su incorporación a moléculas más grandes es un paso clave en la síntesis de compuestos orgánicos complejos, incluidos productos naturales y posibles candidatos a fármacos .
Materiales fotocromáticos
La estructura única del compuesto lo hace adecuado para la creación de materiales fotocromáticos. Estos materiales cambian de color al exponerse a la luz, lo que tiene aplicaciones prácticas en el desarrollo de ventanas inteligentes, gafas de sol y dispositivos de almacenamiento de datos ópticos .
Investigación en proteómica
This compound: también es un bioquímico que se utiliza en la investigación de proteómica. Se puede emplear en el estudio de interacciones de proteínas, modificaciones postraduccionales y la identificación de biomarcadores de enfermedades. Esta aplicación es crucial para avanzar en nuestra comprensión de los sistemas biológicos complejos y desarrollar terapias dirigidas .
Diseño de nuevas moléculas
Por último, el compuesto es fundamental en el diseño de nuevas moléculas. Sus características estructurales se aprovechan en la química medicinal para crear compuestos con actividades biológicas deseadas. Esta investigación tiene implicaciones para el descubrimiento de fármacos, donde continuamente se buscan nuevas moléculas para diversas aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
The primary targets of 7-Iodoindoline-2,3-dione This compound belongs to the class of N-isoindoline-1,3-dione heterocycles , which have been noted for their diverse chemical reactivity and promising applications in various fields
Mode of Action
The exact mode of action of 7-Iodoindoline-2,3-dione Compounds in the n-isoindoline-1,3-dione class are known for their diverse reactivity . They are often involved in condensation reactions with aromatic primary amines . More research is required to elucidate the specific interactions of 7-Iodoindoline-2,3-dione with its targets.
Biochemical Pathways
The biochemical pathways affected by 7-Iodoindoline-2,3-dione N-isoindoline-1,3-dione derivatives have been noted for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The specific pathways influenced by 7-Iodoindoline-2,3-dione remain to be determined.
Result of Action
The molecular and cellular effects of 7-Iodoindoline-2,3-dione N-isoindoline-1,3-dione derivatives have been noted for their potential therapeutic applications
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Iodoindoline-2,3-dione The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field
Safety and Hazards
Direcciones Futuras
While specific future directions for 7-Iodoindoline-2,3-dione are not available, isoindolines and isoindoline-1,3-dione derivatives have been the focus of much research due to their presence in a wide array of bioactive molecules . They have potential applications as antipsychotic agents and in the treatment of Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is involved in various biochemical reactions . The specific enzymes, proteins, and other biomolecules that 7-Iodoindoline-2,3-dione interacts with are yet to be identified.
Cellular Effects
It is speculated that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro and in vivo studies are needed to investigate these aspects .
Propiedades
IUPAC Name |
7-iodo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGIFVDILDEIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398722 | |
| Record name | 7-Iodoindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20780-78-3 | |
| Record name | 7-Iodoisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodoindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Iodoisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







